(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide
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Overview
Description
(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpyridine and 3-morpholinopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 2,6-dimethylpyridine and 3-morpholinopropylamine under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring structure.
Amidation: The final step involves the amidation reaction to introduce the carboxamide functional group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale production may also incorporate continuous flow processes and automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-2,6-dimethyl-N-(3-piperidinopropyl)tetrahydro-1(2H)-pyridinecarboxamide
- (2R,6S)-2,6-dimethyl-N-(3-pyrrolidinopropyl)tetrahydro-1(2H)-pyridinecarboxamide
Uniqueness
(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-N-(3-morpholin-4-ylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-13-5-3-6-14(2)18(13)15(19)16-7-4-8-17-9-11-20-12-10-17/h13-14H,3-12H2,1-2H3,(H,16,19)/t13-,14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWFAWFYMKPUAE-OKILXGFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NCCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)NCCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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